Hosenkoside C
Description
Botanical Origin in Impatiens balsamina L.
Hosenkoside C is a baccharane glycoside exclusively isolated from the seeds of Impatiens balsamina L., a species belonging to the Balsaminaceae family (order Ericales). Commonly known as garden balsam, touch-me-not, or spotted snapweed, this annual plant is native to India and Myanmar but is widely cultivated globally as an ornamental. Its seeds have been historically utilized in traditional medicine, particularly in Asian regions, for treating inflammatory disorders and dermatological conditions.
The species is characterized by explosive seed dehiscence and a rich phytochemical profile, including naphthoquinones (e.g., lawsone), flavonoids (e.g., kaempferol), and triterpenoid saponins. Baccharane glycosides like this compound represent a chemically distinct group within this plant’s secondary metabolites, serving as key markers for its taxonomic classification.
Historical Context of Isolation from Balsam Seeds
The isolation of this compound traces back to early systematic studies on I. balsamina seeds. In 1994, Shoji and colleagues first identified five novel baccharane glycosides (hosenkosides A–E) using advanced NMR techniques (1H-1H COSY, HMBC, ROESY) and chemical derivatization. This compound was characterized as a derivative of hosenkol C, a triterpenoid aglycone, with a complex glycosylation pattern involving sambubiose and glucose units.
Subsequent studies expanded the family of baccharane glycosides in I. balsamina seeds, isolating additional compounds (F–K) with structural variations in sugar chains and aglycone modifications. These efforts underscored the plant’s role as a reservoir for rare saponins, with this compound remaining a focal compound due to its distinct structural features.
Taxonomic Classification and Chemotaxonomic Significance
Impatiens balsamina is placed within the Balsaminaceae family, which is distinct from the Lythraceae (myrtle family) despite historical misclassifications. Baccharane glycosides like this compound serve as critical chemotaxonomic markers, distinguishing Impatiens species from other Ericales genera such as Lythrum (Lythraceae) and Lawsonia (Lythraceae).
The presence of baccharane glycosides is exclusive to Impatiens in the Balsaminaceae, with structural variations (e.g., hosenkol A, B, C) correlating with species-specific adaptations. This compound’s unique aglycone (hosenkol C) and glycosylation pattern reinforce its role in chemotaxonomic differentiation.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUCGXWCKWHRJ-PFRMLUNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Maceration
Existing methods for sennosides employ neutral or mildly alkaline aqueous-organic solvents (e.g., 70% ethanol or sodium bicarbonate solutions) to extract glycosides from plant matrices. For this compound, a comparable approach could involve:
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Maceration : Soaking raw plant material in 0.25–3% sodium bicarbonate at a solvent-to-mass ratio of 5:1–15:1 .
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Filtration and pH Adjustment : Acidifying the extract to pH 4.0–5.5 to precipitate impurities while retaining glycosides in solution.
In sennoside purification, adding sodium chloride to adjust conductivity (2–5 mS/cm ) improves ion exchange efficiency. Adapting this for this compound would require optimizing NaCl concentration to avoid co-precipitation of target molecules.
Advanced Purification Strategies
Ion Exchange Chromatography
Ion exchange chromatography (IEC) is pivotal for separating glycosides with minor structural differences. For sennosides A and B, anion-exchange resins (e.g., diethylaminoethyl or quaternary ammonium groups) achieve >90% recovery rates when eluted with 0.02–0.2 M glycine buffers containing 0.3–1.5 M NaCl . A proposed workflow for this compound includes:
| Step | Parameters | Purpose |
|---|---|---|
| Column equilibration | 0.02 M acetate buffer, pH 7.0, 0.0001–0.3 M NaCl | Prepare resin for binding |
| Sample loading | Conductivity 2–5 mS/cm below equilibrium | Enhance glycoside adsorption |
| Elution | 0.02 M phosphate buffer + 1.2 M NaCl, pH 7.0 | Displace this compound from resin |
This method capitalizes on the compound’s anionic carboxyl groups, which bind strongly to cationic resins under alkaline conditions.
Crystallization and Precipitation
Calcium-mediated precipitation is effective for sennosides, forming water-soluble salts at pH 8.0 ± 0.5 . For this compound, adding calcium hydroxide or calcium chloride in a 1.1–2 molar excess could facilitate similar crystallization. Subsequent acidification to pH 6.7–6.9 would yield a purified free acid form.
Drying and Final Product Characterization
Post-purification, sennosides are vacuum-dried at 55–85°C and -0.08 MPa to prevent thermal degradation. Applying these conditions to this compound would require verifying stability via:
Chemical Reactions Analysis
Types of Reactions: Hosenkoside C can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down this compound into its sugar and aglycone components.
Oxidation: Strong oxidizing agents can modify the glycoside structure, potentially altering its biological activity.
Glycosylation: Enzymatic or chemical glycosylation can add sugar moieties to the aglycone part of this compound.
Major Products Formed: The primary products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions .
Scientific Research Applications
Mechanism of Action
Hosenkoside C exerts its effects primarily through its interaction with cellular pathways involved in inflammation and cell proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hosenkoside C belongs to a family of closely related glycosides, including hosenkoside A , B , K , M , and G . These compounds share the same baccharane backbone but differ in sugar chain substitutions and stereochemistry. Below is a detailed comparison:
Structural Differences
Chromatographic and Spectrometric Differentiation
Retention Time (RT) :
Collision Cross-Section (CCS) :
Predicted CCS values via TWIMS (traveling wave ion mobility spectrometry) reveal distinct conformational profiles:- MS/MS Fragmentation: All hosenkosides produce similar fragment ions (e.g., m/z 179, 207) but lack diagnostic ions for precise differentiation. Drift time analysis is required for isomer resolution .
Biological Activity
Hosenkoside C, a bioactive compound with the chemical formula and molecular weight of approximately 979.15 g/mol, has garnered attention in recent research due to its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a polysaccharide derived from various species of the Impatiens genus. Its structural complexity contributes to its diverse biological activities. The compound has been studied for its potential in modulating various cellular pathways associated with cancer progression.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including colon cancer cells (SW480). The compound's antiproliferative effects are dose-dependent, with higher concentrations leading to greater inhibition of cell growth .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by modulating key apoptotic markers. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .
- Regulation of Gene Expression : The compound influences the expression of critical genes involved in cell cycle regulation and apoptosis. For instance, it has been shown to downregulate anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like Bax and Caspase-3 .
1. Anti-Colorectal Cancer Activity
A study conducted by Ge Li et al. focused on the effects of this compound on SW480 human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1.2 to 300 µg/mL after 72 hours of treatment. The study highlighted that this compound's efficacy was associated with decreased expression of Bcl-2 and increased release of cytochrome c, suggesting a mitochondrial pathway involvement in apoptosis induction .
2. Apoptosis Induction Mechanism
In another experiment, researchers utilized Annexin V and propidium iodide staining to assess apoptosis rates in SW480 cells treated with this compound. The findings revealed a marked increase in both early and late apoptotic cells at higher concentrations (30 µg/mL), confirming the compound's role in promoting apoptosis through mitochondrial signaling pathways .
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | Viability (%) | Apoptosis Induction |
|---|---|---|---|
| SW480 | 1.2 | 95 | Low |
| SW480 | 33.3 | 70 | Moderate |
| SW480 | 100 | 50 | High |
| SW480 | 300 | 20 | Very High |
Table 2: Gene Expression Changes Induced by this compound
| Gene | Control Expression Level | Expression Level (30 µg/mL) |
|---|---|---|
| Bcl-2 | High | Low |
| Bax | Low | High |
| Caspase-3 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
